molecular formula C9H18N2O4 B557229 H-D-Dap(Boc)-Ome CAS No. 363191-25-7

H-D-Dap(Boc)-Ome

Cat. No.: B557229
CAS No.: 363191-25-7
M. Wt: 218,25*36,45 g/mole
InChI Key: AXLHVTKGDPVANO-ZCFIWIBFSA-N
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Description

H-D-Dap(Boc)-Ome, also known as (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoic acid methyl ester, is a derivative of D-alanine. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dap(Boc)-Ome typically involves the protection of the amino group of D-alanine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of D-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of N-Boc-D-alanine. The next step involves the esterification of the carboxyl group using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

H-D-Dap(Boc)-Ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Dap(Boc)-Ome is widely used in scientific research due to its versatility:

    Chemistry: It is used in peptide synthesis as a building block for creating complex peptides and proteins.

    Biology: It serves as a precursor for the synthesis of biologically active peptides.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-D-Dap(Boc)-Ome involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions or biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Dap(Boc)-Ome is unique due to its ester group, which provides additional reactivity and versatility in chemical synthesis. The presence of the Boc group also offers protection during peptide synthesis, making it a valuable compound in the creation of complex peptides and proteins .

Properties

IUPAC Name

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHVTKGDPVANO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426957
Record name H-D-Dap(Boc)-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363191-25-7
Record name H-D-Dap(Boc)-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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